2-Methyl-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

**2-Methyl-5-(1,1,3-triox

Actividad Biológica

2-Methyl-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride (CAS number 927966-15-2) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its inhibitory effects on various biological targets and its antimicrobial activities.

Chemical Structure and Properties

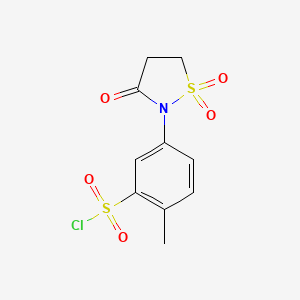

The chemical structure of 2-Methyl-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can be represented as follows:

This compound features a thiazolidine ring which is significant for its biological activity.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that derivatives of thiazolidinones, including the compound , exhibit inhibitory activity against Protein Tyrosine Phosphatases (PTPs), particularly PTP-1B. This inhibition is crucial as PTPs are involved in various signaling pathways that regulate cell growth and metabolism. The ability to inhibit PTPs suggests potential applications in treating diseases like diabetes and cancer .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 26.3 - 344.8 | 52.6 - 689.6 |

| Escherichia coli | 26.3 - 378.5 | 52.6 - 757.0 |

| Pseudomonas aeruginosa | 26.3 - 378.5 | 52.6 - 757.0 |

| Listeria monocytogenes | 26.3 - 344.8 | 52.6 - 689.6 |

These results indicate that the compound is particularly effective against E. coli, which emerged as the most sensitive bacterium among those tested .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of essential bacterial enzymes such as MurB, which is critical for cell wall synthesis in bacteria . Molecular docking studies have suggested that the compound binds effectively to these targets, thereby disrupting normal bacterial function.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study on MRSA : A study demonstrated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin against Methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Fungal Infections : Another investigation reported antifungal activity where the compound showed effectiveness against various fungal strains, outperforming ketoconazole in some instances .

Propiedades

IUPAC Name |

2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5S2/c1-7-2-3-8(6-9(7)19(11,16)17)12-10(13)4-5-18(12,14)15/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTMZTOADIABMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.